1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl and methyl groups: These groups are introduced via alkylation reactions using suitable alkylating agents.
Formation of the piperidine ring: This involves the cyclization of appropriate precursors, often through hydrogenation or cycloaddition reactions.
Coupling of the pyrimidine and piperidine rings: This step involves the formation of the carboxamide linkage, typically through amide bond formation reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxylate
- 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid
- 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the tert-butyl and methyl groups on the pyrimidine ring and the piperidine carboxamide linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-10-17-12(15(2,3)4)9-13(18-10)19-7-5-11(6-8-19)14(16)20/h9,11H,5-8H2,1-4H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHQAHYEMOECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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